molecular formula C27H23N3O6 B2502710 Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(4-ethoxyphenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate CAS No. 1212351-49-9

Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(4-ethoxyphenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Cat. No. B2502710
CAS RN: 1212351-49-9
M. Wt: 485.496
InChI Key: MAIWVGLDMMNKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(4-ethoxyphenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate, is a complex organic molecule that appears to be related to the family of cyclohexenone derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as material science and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclohexenone derivatives typically involves Michael-Aldol condensation reactions, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The Michael-Aldol condensation provides a way to introduce various substituents onto the cyclohexenone ring, which is a key feature of the target compound.

Molecular Structure Analysis

Cyclohexenone derivatives often adopt a chair conformation, which is the most stable form for six-membered rings due to minimized steric strain . The substituents on the cyclohexenone ring can adopt axial or equatorial positions, influencing the molecule's overall stability and reactivity. For instance, in the case of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, the hydroxy, ethoxycarbonyl, and phenyl groups are disposed in specific configurations . This information is crucial for understanding the three-dimensional structure of the compound .

Chemical Reactions Analysis

Cyclohexenone derivatives can participate in various chemical reactions, including Diels-Alder reactions, as demonstrated by the 6,6-disubstituted 2,4-cyclohexadien-1-ones . These reactions are important for creating complex, polycyclic structures. The presence of multiple functional groups, such as dicyano and ethoxyphenyl groups, in the compound of interest suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives can be influenced by their molecular structure. For example, the presence of methoxycarbonyl groups can affect the solubility and hydrogen bonding capability of the compound, as seen in the crystal structure of a related compound . Additionally, the introduction of substituents like nitrophenyl groups can impact the electronic properties and reactivity . The intrinsic hyperpolarizability of certain cyclohexenone derivatives indicates potential applications in nonlinear optics .

Scientific Research Applications

  • Crystal Structure Analysis : The compound's crystal structure has been characterized, revealing features like its conformation and hydrogen bonding patterns. This information is valuable for understanding molecular interactions and properties (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).

  • Synthesis and Reactivity : Studies have explored the synthesis of related compounds and their reactivity. This includes the synthesis of variants and analyzing their crystal structures, which contributes to the understanding of chemical synthesis and molecular design (Shi, Da-qing, Jing-wen, Yao, Hao, Li, Xiao-yue, & Wang, Xiang-shan, 2007).

  • Photosubstitution Reactions : Research on the photosubstitution reactions involving similar compounds has been conducted. This is relevant for understanding photochemical processes and designing photo-responsive materials (Borg, Arnold, & Cameron, 1984).

  • Optical Properties : Investigations into the second-order optical properties of related anionic compounds have been carried out. This research is significant for applications in optical materials and photonics (Kolev, Kityk, Ebothé, & Sahraoui, 2007).

  • Medicinal Chemistry : While excluding drug use and dosage information, research in this area contributes to the development of new pharmaceutical compounds. The synthesis of related structures can inform the design of potential therapeutic agents (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).

properties

IUPAC Name

dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(4-ethoxyphenyl)-2-hydroxycyclohexene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c1-4-36-19-11-9-18(10-12-19)23-21(26(33)35-3)24(31)20(25(32)34-2)22(27(23,14-29)15-30)17-7-5-16(13-28)6-8-17/h5-12,21-23,31H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWVGLDMMNKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C#N)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(4-ethoxyphenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.